molecular formula C6H12N4 B2795563 1-butyl-1H-1,2,3-triazol-4-amine CAS No. 1528114-01-3

1-butyl-1H-1,2,3-triazol-4-amine

Cat. No. B2795563
CAS RN: 1528114-01-3
M. Wt: 140.19
InChI Key: YDFVCQAAXIIGIQ-UHFFFAOYSA-N
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Description

1-butyl-1H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound . It is a part of the 1,2,3-triazole family, which is a privileged structure motif that has received a great deal of attention in academics and industry . Even though it is absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .

Scientific Research Applications

Metal Complexes and Self-Assembly Behavior

1-butyl-1H-1,2,3-triazol-4-amine (BTP) has been employed in the synthesis of 2,6-bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone) (BTP-PVPy) . The BTP-capped PVPy samples exhibit self-assembly behavior in aqueous media. Notably, this behavior is significantly influenced by the complexation of BTP end groups with metal ions such as Pt(II), Zn(II), and Eu(III). The sizes and morphologies of the self-organized nanoobjects depend on the coordination behavior of the tridentate ligand (BTP) with these metal ions.

Drug Discovery and Medicinal Chemistry

In drug chemistry, 1-butyl-1H-1,2,3-triazol-4-amine serves as a starting material for synthesizing various pharmaceutical compounds. For instance:

Materials Science and Supramolecular Chemistry

1,2,3-triazoles, including BTP, find applications in materials science and supramolecular chemistry. Their unique properties make them suitable for:

Biomedicine and Therapeutic Agents

The 1,2,4-triazole core, which includes BTP, has been incorporated into several therapeutically important agents:

Future Directions

Despite the importance of 1,2,3-triazole, with its wide range of biological activities, there is still a need for the development of novel, multitargeted inhibitors of ChE enzymes for ND treatment .

properties

IUPAC Name

1-butyltriazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-3-4-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFVCQAAXIIGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-1H-1,2,3-triazol-4-amine

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